molecular formula C32H54N6O6 B12333057 (2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid

Cat. No.: B12333057
M. Wt: 618.8 g/mol
InChI Key: YQRGAHAXSPQKMR-BLECARSGSA-N
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Description

The compound (2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid is a complex organic molecule It is characterized by multiple amino acid residues linked together, forming a peptide-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions to ensure the correct formation of peptide bonds. The general synthetic route includes:

    Protection of Amino Groups: The amino groups of the amino acid residues are protected using protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

    Coupling Reactions: The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Deprotection: After the coupling reactions, the protecting groups are removed under acidic conditions to yield the final peptide.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage from the resin and purification.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino acid residues can be oxidized to form disulfide bonds or other oxidized derivatives.

    Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a model compound for studying peptide synthesis and reactions.

    Biology: It can serve as a substrate for enzymatic studies or as a probe for investigating protein-protein interactions.

    Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs or as a component of drug delivery systems.

    Industry: It can be used in the production of bioactive peptides or as a building block for more complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. Generally, peptides like this one can bind to receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include:

    Receptors: Binding to cell surface receptors can trigger signaling pathways.

    Enzymes: Inhibition or activation of enzymes can alter metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid
  • **this compound

Uniqueness

This compound is unique due to its specific sequence of amino acid residues and the resulting three-dimensional structure. This unique structure allows it to interact with specific molecular targets, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C32H54N6O6

Molecular Weight

618.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C32H54N6O6/c1-7-21(6)27(38-30(41)26(20(4)5)37-28(39)23(34)15-11-12-16-33)31(42)35-24(17-19(2)3)29(40)36-25(32(43)44)18-22-13-9-8-10-14-22/h8-10,13-14,19-21,23-27H,7,11-12,15-18,33-34H2,1-6H3,(H,35,42)(H,36,40)(H,37,39)(H,38,41)(H,43,44)/t21-,23-,24-,25-,26-,27-/m0/s1

InChI Key

YQRGAHAXSPQKMR-BLECARSGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

Origin of Product

United States

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